molecular formula C8H7BrO3 B154939 (4-Bromophenoxy)acetic acid CAS No. 1878-91-7

(4-Bromophenoxy)acetic acid

Cat. No. B154939
CAS RN: 1878-91-7
M. Wt: 231.04 g/mol
InChI Key: SZEBGAQWWSUOHT-UHFFFAOYSA-N
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Description

(4-Bromophenoxy)acetic acid is a compound that can be synthesized through various chemical reactions involving bromination and substitution processes. The compound is structurally characterized by the presence of a bromine atom attached to a phenyl ring which is further connected to an acetic acid moiety through an ether linkage.

Synthesis Analysis

The synthesis of bromo-substituted phenyl acetic acid derivatives, including (4-Bromophenoxy)acetic acid, typically involves regioselective bromination reactions. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with an 84% yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, bromo-substituted 4-biphenyl acetic acid amides were prepared by condensation of corresponding acid chlorides with suitable amines . These methods demonstrate the versatility of bromination reactions in synthesizing bromo-substituted aromatic compounds.

Molecular Structure Analysis

The molecular structure of bromo-substituted phenyl acetic acids is characterized by the influence of substituents on the phenyl ring. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The presence of electron-withdrawing groups like bromine affects the electron density distribution within the molecule, which can be inferred from bond angles and lengths.

Chemical Reactions Analysis

Bromo-substituted phenyl acetic acids can undergo various chemical reactions, including prototropic rearrangements and condensation reactions. The prototropic rearrangement of a related compound, 4-bromo-2,6-di-t-butylcyclohexa-2,5-dienone, was studied in acetic acid, showing a rate-determining attack of ionic species on the unprotonated dienone . This indicates that bromo-substituted compounds can participate in complex reaction mechanisms involving ionic intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Bromophenoxy)acetic acid derivatives are influenced by their molecular structure. The presence of strong electron-withdrawing groups like bromine atoms can affect the acidity of the acetic acid moiety. The crystal structure and intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state properties of these compounds . Additionally, the synthesis and properties of related compounds, such as 4'-Bromobiphenyl-4-carboxylic acid, indicate that these bromo-substituted aromatic acids have potential applications in various fields due to their structural features and reactivity .

Scientific Research Applications

Antibacterial and Antitubercular Activities

A study investigated the condensation of phenoxy or 4-bromophenoxy acetic acid hydrazide with aryl semicarbazides to yield hydrazones and semicarbazones. These compounds, particularly one derivative, exhibited significant antibacterial activity against ten pathogenic strains and antitubercular activity against Mycobacterium tuberculosis H37 Rv, indicating potential medicinal applications (Raja et al., 2010).

Antioxidant Properties

Nitrogen-containing bromophenols derived from marine red algae, including derivatives of (4-Bromophenoxy)acetic acid, demonstrated potent scavenging activity against radicals. These findings suggest the potential application of these compounds in food and pharmaceutical fields as natural antioxidants (Li et al., 2012). Additionally, various bromophenols isolated from marine red algae showed significant antioxidant activities, hinting at their potential use in preventing oxidative deterioration of food (Li et al., 2011).

Role in Environmental Analysis

(4-Bromophenoxy)acetic acid-related compounds were utilized in environmental analysis. A study developed a method for the selective determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices, highlighting the significance of these compounds in environmental monitoring and analytical chemistry (Omidi et al., 2014).

Investigation of Molecular Structures

The molecular structures of (4-Bromophenoxy)acetic acid derivatives were elucidated, which might contribute to understanding their biological activities and applications in various fields, such as pharmaceuticals and materials science (Kandeel, 2006).

Safety And Hazards

“(4-Bromophenoxy)acetic acid” is considered hazardous. It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, immediate medical assistance is recommended .

properties

IUPAC Name

2-(4-bromophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEBGAQWWSUOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062034
Record name Acetic acid, (4-bromophenoxy)-
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(4-Bromophenoxy)acetic acid

CAS RN

1878-91-7
Record name 2-(4-Bromophenoxy)acetic acid
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Record name (4-Bromophenoxy)acetic acid
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Record name (4-Bromophenoxy)acetic acid
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Record name Acetic acid, 2-(4-bromophenoxy)-
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Record name Acetic acid, (4-bromophenoxy)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
RF Brown, EF Claflin - Journal of the American Chemical Society, 1958 - ACS Publications
The rates of ether hydrolysis of phenoxyacetic acid and of2-fluoro; chloro and bromo, of 4-fluoro, chloro and bromo, of 2, 4-difluoro, and dichlorophenoxyacetic acids in concentrated …
Number of citations: 5 pubs.acs.org
AS Raja, AK Agarwal, N Mahajan, SN Pandeya… - 2010 - nopr.niscpr.res.in
… Condensation of phenoxy or 4-bromophenoxy acetic acid hydrazide and substituted aryl semicarbazides with appropriate carbonyl compounds yield corresponding hydrazones and …
Number of citations: 25 nopr.niscpr.res.in
GD Radhu, VS Dashrath - academia.edu
… of 4-bromophenoxy acetic acid (2) by using 4-bromophenol and methylchloroacetate as a very simple starting materials. Then the condensation of 4bromophenoxy acetic acid (2) with o-…
Number of citations: 2 www.academia.edu
DR Gund, BVSV Rao, PN Mandhare… - European Journal of …, 2015 - eurjchem.com
… A series of novel benzimidazole derivatives have been synthesized by the condensation of ophenylenediamine with 4‐bromophenoxy acetic acid and product obtained was alkylated at …
Number of citations: 5 eurjchem.com
SG Nadagouda, S Pawar… - Indian Journal of …, 2013 - hero.epa.gov
… 4-Bromophenoxy acetic acid 2 was prepared by the condensation of 4-bromo phenol with monochloroacetic acid. Compound 2 when refluxed with ethanol in the presence of HCl gas …
Number of citations: 1 hero.epa.gov
VV Kisliy, VA Yanchenko, AM Demchenko - Chemistry of Heterocyclic …, 2003 - Springer
Known methods for synthesis of [1, 2, 4] triazolo [4, 3-b][1, 2, 4] triazine derivatives are based on reaction of 3-hydrazino-4, 5-dihydro [1, 2, 4] triazin-5-one with carboxylic acids [1, 2], …
Number of citations: 2 link.springer.com
GD Radhu - 2016 - shodhgangotri.inflibnet.ac.in
… Synthesize benzimidazole by OPDA condensation with 4-bromophenoxy acetic acid. newline2.N-alkylation/acylation of synthesized benzimidazole with different alkyl halides/acyl …
Number of citations: 3 shodhgangotri.inflibnet.ac.in
SH Rohane, AG Makwana - Asian Journal of Research in …, 2017 - search.proquest.com
… In this reaction they condensed phenoxy or 4-bromophenoxy acetic acid hydrazide and substituted aryl semicarbazides with appropriate carbonyl compounds yield corresponding …
Number of citations: 15 search.proquest.com
TMA Eldebss, HA Abdel-Azizb - researchgate.net
Reaction of (2-formylaryloxy) acetic acid la, b or ethyl (2-formyiaryloxy) acetate lc, d with lH-benzimidazol-ylacetonitrile (2) afforded 2-12-(lH-benzimidazol-2-yl)-2-cyanovinyll …
Number of citations: 3 www.researchgate.net
DL Klingman, CH Gordon, G Yip, HP Burchfield - Weeds, 1966 - cambridge.org
… 4-chlorophenoxyacetic acid and 2-chloro-4-bromophenoxy-acetic acid as internal standards. Blanks represent samples not analyzed because of deterioration in storage. …
Number of citations: 36 www.cambridge.org

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